1,3-bis{[(2-bromophenyl)amino]methyl}-1,3-dihydro-2H-benzimidazole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-BIS({[(2-BROMOPHENYL)AMINO]METHYL})-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE is a complex organic compound that belongs to the class of benzodiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BIS({[(2-BROMOPHENYL)AMINO]METHYL})-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE typically involves the reaction of 2-bromophenylamine with formaldehyde and 2-mercaptobenzimidazole under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-BIS({[(2-BROMOPHENYL)AMINO]METHYL})-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thione moiety to a thiol group.
Substitution: The bromophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,3-BIS({[(2-BROMOPHENYL)AMINO]METHYL})-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 1,3-BIS({[(2-BROMOPHENYL)AMINO]METHYL})-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signaling pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-BIS({[(2-CHLOROPHENYL)AMINO]METHYL})-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE
- 1,3-BIS({[(2-FLUOROPHENYL)AMINO]METHYL})-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE
- 1,3-BIS({[(2-METHYLPHENYL)AMINO]METHYL})-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE
Uniqueness
The presence of bromophenyl groups in 1,3-BIS({[(2-BROMOPHENYL)AMINO]METHYL})-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE imparts unique chemical properties, such as increased reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C21H18Br2N4S |
---|---|
Molekulargewicht |
518.3 g/mol |
IUPAC-Name |
1,3-bis[(2-bromoanilino)methyl]benzimidazole-2-thione |
InChI |
InChI=1S/C21H18Br2N4S/c22-15-7-1-3-9-17(15)24-13-26-19-11-5-6-12-20(19)27(21(26)28)14-25-18-10-4-2-8-16(18)23/h1-12,24-25H,13-14H2 |
InChI-Schlüssel |
AVTNIDKSQUUUAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NCN2C3=CC=CC=C3N(C2=S)CNC4=CC=CC=C4Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.